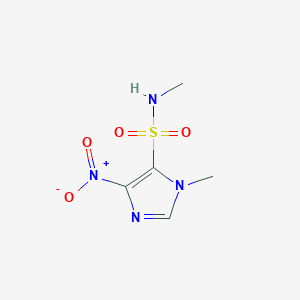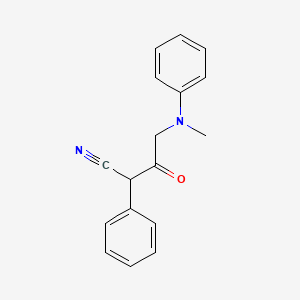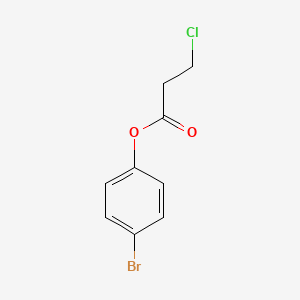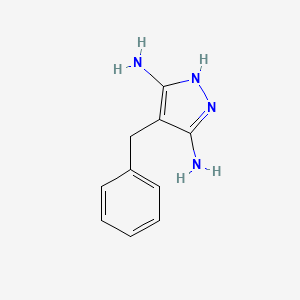
Ethyl 2-(trifluoromethyl)-4-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(trifluoromethyl)-4-pentenoate is an organic compound characterized by the presence of a trifluoromethyl group attached to a pentenoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(trifluoromethyl)-4-pentenoate typically involves the reaction of ethyl 4-pentenoate with a trifluoromethylating agent. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of greener solvents and catalysts is being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(trifluoromethyl)-4-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(trifluoromethyl)-4-pentenoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(trifluoromethyl)-4-pentenoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(trifluoromethyl)acrylate: Similar structure but with an acrylate group instead of a pentenoate.
Methyl 2-(trifluoromethyl)-4-pentenoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 3-(trifluoromethyl)-2-butenoate: Similar structure but with a different position of the double bond.
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group and a pentenoate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
90784-39-7 |
|---|---|
Fórmula molecular |
C8H11F3O2 |
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
ethyl 2-(trifluoromethyl)pent-4-enoate |
InChI |
InChI=1S/C8H11F3O2/c1-3-5-6(8(9,10)11)7(12)13-4-2/h3,6H,1,4-5H2,2H3 |
Clave InChI |
UIZWEBUMEYLRMI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CC=C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)









